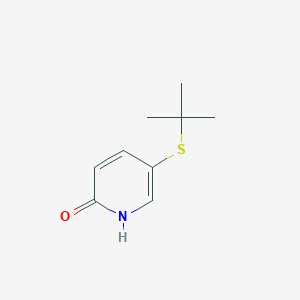

5-(tert-Butylthio)pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(tert-Butylthio)pyridin-2-ol is an organic compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol It is characterized by a pyridine ring substituted with a tert-butylthio group at the 5-position and a hydroxyl group at the 2-position

Preparation Methods

One common method involves the reaction of 2-hydroxypyridine with tert-butylthiol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

5-(tert-Butylthio)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the tert-butylthio group to a thiol group using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-(tert-Butylthio)pyridin-2-ol is utilized as a precursor for various chemical reactions. Its derivatives are involved in the synthesis of complex organic compounds, which can be used in pharmaceuticals and agrochemicals. The compound's ability to act as a nucleophile allows it to participate in various substitution reactions, enhancing its utility in organic synthesis.

Biology

Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial and antifungal properties. Studies have shown that certain derivatives can inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism. This inhibition suggests potential applications in drug design and development.

Medicine

The compound is being investigated for its pharmacological properties, particularly as a pharmacophore in drug design. Its derivatives have shown promise in targeting specific biological pathways, potentially leading to the development of new therapeutic agents for various diseases . Ongoing research is focused on understanding the mechanisms by which these compounds exert their biological effects.

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of agrochemicals and new materials. Its stability and reactivity make it suitable for developing formulations that require specific chemical properties . The compound's role as a building block also extends to the production of specialty chemicals used in various industrial processes.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound derivatives demonstrated significant activity against multiple strains of bacteria. The results indicated that certain modifications to the pyridine ring enhanced the compound's efficacy against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics .

Case Study 2: Drug Metabolism

Research investigating the interaction of this compound with cytochrome P450 enzymes revealed insights into its metabolic pathways. The findings suggested that this compound could serve as a model for designing drugs with improved metabolic stability and reduced toxicity .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to synthesize complex molecules |

| Biology | Antimicrobial agent | Inhibits bacterial growth effectively |

| Medicine | Drug design | Potential pharmacophore targeting specific pathways |

| Industry | Agrochemical intermediate | Used in formulations requiring specific properties |

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)pyridin-2-ol involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes like cytochrome P450, which plays a role in the metabolism of various substrates . The tert-butylthio group can also influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

5-(tert-Butylthio)pyridin-2-ol can be compared with similar compounds such as:

5-tert-Butylpyridin-2-ol: Lacks the thio group, which affects its reactivity and applications.

2-Hydroxypyridine: The parent compound without the tert-butylthio substitution, leading to different chemical properties and uses.

tert-Butylthiol: A simpler molecule that serves as a precursor in the synthesis of this compound.

Biological Activity

5-(tert-Butylthio)pyridin-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives and contains a tert-butylthio group at the 5-position of the pyridine ring. This structural feature is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological targets. For instance, compounds with thioether functionalities are known to interact with metal-dependent enzymes, which could be relevant for this compound's activity against metalloproteinases or proteasomes.

Biological Activity Overview

-

Inhibition of Enzymatic Activity :

- ADAM17 Inhibition : A related compound, SN-4, demonstrated significant inhibition of ADAM17, a zinc-dependent metalloproteinase involved in the cleavage of pro-inflammatory cytokines like TNF-α. The IC50 value for SN-4 was reported at 3.22 µM, suggesting that similar thio-containing compounds may exhibit comparable activity against ADAM17 or related enzymes .

-

Proteasome Inhibition :

- Compounds that contain thio groups have been shown to inhibit proteasome activity, which is crucial for regulating protein degradation pathways in cells. The inhibition of Rpn11, a subunit of the proteasome, has been linked to anti-cancer properties due to its role in controlling cell cycle and apoptosis .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| SN-4 | ADAM17 | 3.22 | Inhibition of TNF-α release | |

| Compound 35 | Rpn11 | ~0.3 | Block proliferation of tumor cells | |

| MK-0591 | LT biosynthesis | N/A | Potent inhibitor in vivo |

Case Study: Inhibition of ADAM17 by Related Compounds

In a study examining the effects of various inhibitors on ADAM17, compounds similar to this compound were tested for their ability to reduce TNF-α levels in THP-1 cells stimulated with LPS. Results indicated that these compounds effectively reduced cytokine release in a dose-dependent manner, highlighting their potential as therapeutic agents in inflammatory conditions .

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

5-tert-butylsulfanyl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NOS/c1-9(2,3)12-7-4-5-8(11)10-6-7/h4-6H,1-3H3,(H,10,11) |

InChI Key |

UZGDFPCVPWRIJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CNC(=O)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.